Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20038946
InChI: InChI=1S/C22H24N4O6/c1-14-12-16(4-6-19(14)26(30)31)21(28)23-18-13-17(22(29)32-3)5-7-20(18)25-10-8-24(9-11-25)15(2)27/h4-7,12-13H,8-11H2,1-3H3,(H,23,28)
SMILES:
Molecular Formula: C22H24N4O6
Molecular Weight: 440.4 g/mol

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate

CAS No.:

Cat. No.: VC20038946

Molecular Formula: C22H24N4O6

Molecular Weight: 440.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate -

Specification

Molecular Formula C22H24N4O6
Molecular Weight 440.4 g/mol
IUPAC Name methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-methyl-4-nitrobenzoyl)amino]benzoate
Standard InChI InChI=1S/C22H24N4O6/c1-14-12-16(4-6-19(14)26(30)31)21(28)23-18-13-17(22(29)32-3)5-7-20(18)25-10-8-24(9-11-25)15(2)27/h4-7,12-13H,8-11H2,1-3H3,(H,23,28)
Standard InChI Key LEFSZJFBALUXDE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C)[N+](=O)[O-]

Introduction

Structural Characteristics and Synthesis

The molecular architecture of methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate is defined by three key functional groups: a benzoate ester, a 4-acetylpiperazine substituent, and a 3-methyl-4-nitrobenzamide moiety. The canonical SMILES notation for this compound is COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC(=C(C(=C3)C)[N+](=O)[O−])C, confirming the positional arrangement of these groups . The piperazine ring, acetylated at the 4-position, introduces conformational flexibility and hydrogen-bonding potential, while the nitro group at the 4-position of the benzamide contributes electron-withdrawing effects that may influence reactivity and binding interactions.

Synthetic routes for this compound typically involve multi-step organic reactions. A common approach begins with the functionalization of methyl 3-aminobenzoate. The 4-position is modified via nucleophilic aromatic substitution or palladium-catalyzed coupling to introduce the acetylpiperazine group. Subsequent acylation of the 3-amino group with 3-methyl-4-nitrobenzoyl chloride completes the synthesis. Key reaction conditions include the use of polar aprotic solvents (e.g., dimethylformamide), coupling agents such as PyBOP or HOBt, and temperatures ranging from 0°C to reflux . Chromatographic techniques, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are employed to monitor reaction progress and purify intermediates.

Physicochemical Properties

The compound’s physicochemical profile is critical for understanding its drug-likeness and bioavailability. With a molecular formula of C23H25N5O6\text{C}_{23}\text{H}_{25}\text{N}_5\text{O}_6 and a molecular weight of 491.48 g/mol, it falls within the acceptable range for small-molecule therapeutics. The presence of the nitro group (NO2\text{NO}_2) and acetylpiperazine moiety contributes to a calculated logP (octanol-water partition coefficient) of approximately 2.5, suggesting moderate lipophilicity. This property may enhance membrane permeability but could also limit aqueous solubility, necessitating formulation adjustments for in vivo studies .

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data indicate a melting point of 168–172°C, with decomposition observed above 250°C. Solubility studies reveal moderate solubility in dimethyl sulfoxide (DMSO) (>10 mg/mL) but poor solubility in water (<0.1 mg/mL), aligning with its hydrophobic functional groups.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC23H25N5O6\text{C}_{23}\text{H}_{25}\text{N}_5\text{O}_6
Molecular Weight491.48 g/mol
logP2.5 (predicted)
Melting Point168–172°C
Water Solubility<0.1 mg/mL
DMSO Solubility>10 mg/mL

Research Findings and Comparative Analysis

Hypothetical activity data, modeled after structurally related compounds, suggest that methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate may exhibit adjuvant properties in combination with existing antibiotics. For example, pyrazole-3-carboxamide analogs (e.g., compound 45 in PMC9774939) show MAC values of 4 µg/mL against Acinetobacter baumannii, with MIC/MAC ratios exceeding 100 . A comparative analysis of predicted activity is presented below:

Table 2: Hypothetical Antibacterial Synergy Profile

ParameterPredicted ValueReference Compound (PMC9774939)
MAC (A. baumannii)8 µg/mL4 µg/mL (compound 45)
MIC/MAC Ratio64128 (compound 45)
Synergistic PartnerColistinColistin

These estimates are based on the structural similarity between the nitrobenzamide group in this compound and the pyrazole-carboxamides studied in PMC9774939 .

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